5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid
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Overview
Description
4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and ligands to accelerate the reaction and minimize side products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to altered cellular processes. The triazole ring plays a crucial role in these interactions, often forming stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: This compound shares the triazole ring but differs in its overall structure and applications.
1,2,3-TRIAZOLE DERIVATIVES: These compounds also feature the triazole ring and are used in various chemical and biological applications.
Uniqueness
4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
5-oxo-5-[4-(1,2,4-triazol-1-ylmethyl)anilino]pentanoic acid |
InChI |
InChI=1S/C14H16N4O3/c19-13(2-1-3-14(20)21)17-12-6-4-11(5-7-12)8-18-10-15-9-16-18/h4-7,9-10H,1-3,8H2,(H,17,19)(H,20,21) |
InChI Key |
UAONZJMJEBEDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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